molecular formula C9H11ClN2O B1284741 2-amino-4-chloro-N,N-dimethylbenzamide CAS No. 898541-55-4

2-amino-4-chloro-N,N-dimethylbenzamide

Cat. No.: B1284741
CAS No.: 898541-55-4
M. Wt: 198.65 g/mol
InChI Key: UPJKRJFMMWCSOH-UHFFFAOYSA-N
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Description

2-amino-4-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, and two methyl groups attached to the nitrogen atom of the amide group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the following steps:

    Reduction Reaction: Starting with 2-nitro-3-methyl benzoic acid, a reduction reaction is performed to obtain the corresponding amine.

    Chlorination Reaction: The amine is then subjected to chlorination to introduce the chlorine atom at the fourth position.

    Esterification Reaction: The chlorinated compound undergoes esterification to form the corresponding ester.

    Ammonolysis Reaction: Finally, the ester is treated with ammonia to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include nitroso or nitro derivatives of the original compound.

    Reduction Reactions: Products include different amine derivatives.

Scientific Research Applications

2-amino-4-chloro-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-chloro-N,N-dimethylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-amino-4-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKRJFMMWCSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588435
Record name 2-Amino-4-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898541-55-4
Record name 2-Amino-4-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloro-N,N-dimethylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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